2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid

Lipophilicity LogP Physicochemical Properties

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid (CAS 1258638-62-8) is a difluorinated piperidine-acetic acid hybrid protected by a tert-butoxycarbonyl (Boc) group. The compound belongs to the class of N-Boc-piperidine-4-acetic acids, which are widely used as semi-flexible linkers in proteolysis-targeting chimera (PROTAC) design and as pharmaceutical intermediates.

Molecular Formula C12H19F2NO4
Molecular Weight 279.284
CAS No. 1258638-62-8
Cat. No. B2472121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid
CAS1258638-62-8
Molecular FormulaC12H19F2NO4
Molecular Weight279.284
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)(F)F
InChIInChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-6-4-8(5-7-15)12(13,14)9(16)17/h8H,4-7H2,1-3H3,(H,16,17)
InChIKeyJKLRIUFRABWFPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid (CAS 1258638-62-8): A Boc-Protected α,α-Difluorocarboxylic Acid Building Block


2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid (CAS 1258638-62-8) is a difluorinated piperidine-acetic acid hybrid protected by a tert-butoxycarbonyl (Boc) group. The compound belongs to the class of N-Boc-piperidine-4-acetic acids, which are widely used as semi-flexible linkers in proteolysis-targeting chimera (PROTAC) design and as pharmaceutical intermediates . The α,α-difluoro substitution on the acetic acid moiety markedly alters its physicochemical profile, most notably its lipophilicity (measured LogP ≈ 2.11) and acidity relative to the non-fluorinated parent compound 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid (CAS 157688-46-5) .

Why Picking Any Boc-Piperidine-Acetic Acid Analog Will Not Suffice: The Critical Role of α,α-Difluoro Substitution


Generic substitution of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid with its non-fluorinated counterpart (CAS 157688-46-5) or other Boc-protected piperidine-acetic acids is not without consequences. The two fluorine atoms at the α-position introduce a strong electron-withdrawing effect that lowers the carboxylic acid pKa by approximately 3 to 4 log units (class-level inference from difluoroacetic acid vs. acetic acid) and increases lipophilicity by roughly 0.8 log units (ACD/LogP 1.32 vs. measured LogP 2.11). These changes directly impact bioavailability, cellular permeability, and metabolic stability, making the difluoro analog a non-interchangeable building block in programs where these physicochemical parameters are key design variables .

Quantitative Differentiation of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid from Key Structural Analogs


Lipophilicity Increase: Measured LogP 2.11 vs. 1.32 for the Non-Fluorinated Analog

The target compound exhibits a measured octanol-water partition coefficient (LogP) of 2.11 . By contrast, its direct non-fluorinated analog 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid has an ACD/LogP of 1.32 . This represents a +0.79 log unit increase in lipophilicity for the difluoro compound.

Lipophilicity LogP Physicochemical Properties Drug Design

Acidity Enhancement: Predicted pKa Difference of ~3–4 Units Relative to the Non-Fluorinated Congener

While experimental pKa data for the target compound is not available, class-level inference from the known ionization constants of difluoroacetic acid (pKa ≈ 1.3) versus acetic acid (pKa ≈ 4.76) indicates an approximately 3.5 log unit increase in acidity for the difluoro species [1]. The electron-withdrawing effect of the two fluorine atoms stabilizes the conjugate base, significantly shifting the pKa.

pKa Ionization Acidity Bioavailability

Metabolic Stability Advantage: Blocked α-Oxidation via Difluorination

Incorporation of a difluoromethylene unit at the α-position of carboxylic acids is a well-established strategy to block cytochrome P450-mediated oxidation, thereby prolonging metabolic half-life. The target compound inherits this property, which is supported by general reviews on fluorinated drug design [1]. The non-fluorinated analog 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid lacks this protective feature and is therefore more susceptible to oxidative decarboxylation or hydroxylation at the α-carbon.

Metabolic Stability Oxidative Metabolism Fluorine Block In Vivo Clearance

Application Scenarios Where 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid Outperforms Its Analogs


PROTAC Linker Design Requiring Enhanced Cellular Permeability

The +0.79 LogP increase over the non-fluorinated linker translates to improved passive membrane diffusion, a critical parameter for PROTAC molecules that must cross cellular membranes to recruit E3 ligases and degrade intracellular targets. Use this compound when in vitro permeability data for a non-fluorinated linker fall below acceptable thresholds .

Oral Small-Molecule Lead Optimization Where Metabolic Soft Spots are Identified

In early lead series where α-carbon oxidation is identified as a major clearance pathway, substituting the acetic acid moiety with a α,α-difluoroacetic acid group can potentially extend half-life without altering the core scaffold. The target compound serves as the late-stage building block for such substitutions .

Formulation Development of Weakly Acidic Drug Candidates

The enhanced acidity (predicted pKa ~1–2) facilitates salt formation with common pharmaceutical bases (e.g., sodium, calcium, meglumine). This can improve aqueous solubility and dissolution rate, which are limiting factors for poorly soluble linkers. Formulation scientists should consider this compound when the non-fluorinated analog fails to form stable salts .

Quote Request

Request a Quote for 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.